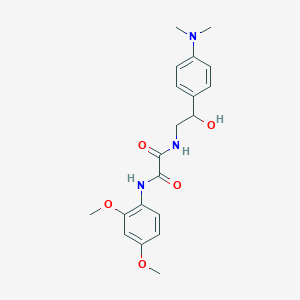

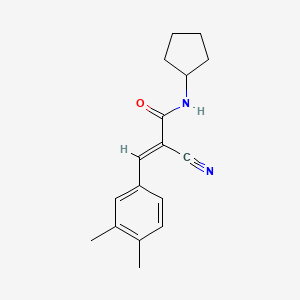

![molecular formula C17H15N3O4 B2364482 2-甲基-8-硝基-3-苯基-5,6-二氢-2H-2,6-甲苯并[g][1,3,5]恶二唑环-4(3H)-酮 CAS No. 702656-35-7](/img/structure/B2364482.png)

2-甲基-8-硝基-3-苯基-5,6-二氢-2H-2,6-甲苯并[g][1,3,5]恶二唑环-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as quinazolinones . Quinazolinones and their derivatives are important heterocycles in medicinal chemistry due to their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of this compound involves a Biginelli reaction between 5-R-salicylic aldehyde (R = H, Me, and Br), α-nitroacetophenone, and urea . This reaction affords 8-R-11-nitro-2-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-ones as mixtures of two diastereomers .Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinazolinone core, which is an important pharmacophore considered as a privileged structure . Substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Chemical Reactions Analysis

In DMSO and DMF, the resulting compounds undergo oxadiazocine ring opening with establishment of a three-component equilibrium . Dilution of these solutions with water favors the oxa-Michael reaction resulting in the reverse transformation of dihydropyrimidinones into the corresponding starting diastereomers .科学研究应用

有机合成和化学转化

该化合物及其衍生物是有机合成中的关注对象,特别是在探索分子内转化和合成方法的背景下。例如,Sedova 等人。(2014) 讨论了在不同溶剂中取代衍生物的合成和分子内转化,重点介绍了 Biginelli 反应和随后在 DMF 和 DMSO 中的开环反应,导致涉及非对映异构体和嘧啶酮的三组分平衡,分别作为次要和主要组分 (Sedova, Krivopalov, Gatilov, & Shkurko, 2014)。此外,Sedova 等人。(2016) 进一步探索了这些转化,强调了催化剂浓度对非对映异构体比例和溶剂依赖性开环动力学的影响 (Sedova, Krivopalov, & Shkurko, 2016)。

抗菌和抗肿瘤活性

具有与查询化合物密切相关的 1,3,4-恶二唑部分的化合物已对其生物活性进行了研究。Salama (2020) 对新型 2-氨基-1,3,4-恶二唑衍生物的研究显示出对伤寒沙门氏菌的显着抗菌活性,表明这些化合物在抗菌应用中的潜力 (Salama, 2020)。类似地,具有相关分子骨架中的硝基和氨基取代的化合物已对其细胞毒性和拓扑异构酶-I 靶向活性进行了评估,表明在癌症治疗中的应用 (Singh 等,2003)。

酶抑制和生物筛选

1,3,4-恶二唑衍生物的多样生物活性延伸至酶抑制和更广泛的生物筛选。Virk 等人。(2023) 评估了衍生物的抗菌和酶抑制潜力,揭示了适度的抗菌活性和特定的酶抑制,强调了这些化合物的多方面生物学相关性 (Virk 等,2023)。

新型合成路线和衍生物

Bohle 和 Perepichka (2009) 描述了一种合成恶二唑衍生物的新合成路线,强调了促进探索潜在治疗剂的新化学空间的结构和反应性方面 (Bohle & Perepichka, 2009)。

作用机制

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, quinazolinones and their derivatives are known to exhibit a wide range of biological properties. They can interact with various biological targets such as thymidylate synthase, poly-(ADP-ribose) polymerase (PARP), and thyrosine kinase .

未来方向

While specific future directions for this compound are not mentioned in the retrieved papers, research into quinazolinones and their derivatives is ongoing due to their wide range of biological properties . Further studies could focus on exploring their potential applications in medicinal chemistry, particularly in the development of new antimicrobial and anticancer drugs .

属性

IUPAC Name |

9-methyl-4-nitro-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-17-10-14(13-9-12(20(22)23)7-8-15(13)24-17)18-16(21)19(17)11-5-3-2-4-6-11/h2-9,14H,10H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKVTCGOVIGACP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2364401.png)

![3-Hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2364409.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2364411.png)

![(2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2364413.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2364417.png)

![N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364420.png)